molecular formula C12H25N3O B1517162 2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide CAS No. 1019340-98-7

2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide

货号: B1517162
CAS 编号: 1019340-98-7
分子量: 227.35 g/mol
InChI 键: HLSDBOMELIRZRY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[4-(Aminomethyl)piperidin-1-yl]-N-tert-butylacetamide (CAS 1284152-99-3) is a piperidine-based chemical compound of significant interest in preclinical neurological and pain research. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is representative of a class of synthetic molecules investigated for their potential to modulate neuronal T-type calcium channels (Ca v 3.2) . Dysregulation of these channels is implicated in the pathophysiology of several conditions, making them a target for investigative therapeutics . Research indicates that analogous 1,4-substituted piperidines can inhibit T-type calcium currents in rodent dorsal root ganglion neurons and human embryonic kidney-293 (HEK-293) cells expressing Ca v 3.2 channels . In vivo studies in mouse models have shown that related compounds exhibit promising biological activity, including analgesic effects in neuropathic pain models using spared nerve injury protocols, with some molecules demonstrating a significant increase in mechanical withdrawal thresholds . Furthermore, research in pentylenetetrazole-induced seizure models suggests some piperidine derivatives may have seizure-mitigating properties, indicating a potential role in exploring epilepsy syndromes . The structure of this compound, featuring a 4-(aminomethyl)piperidine scaffold, is a key pharmacophore for interaction with T-type channels and is a valuable tool for scientists studying channel function and developing structure-activity relationships (SAR) for novel inhibitors . Researchers can utilize this product to explore mechanisms of aberrant neuronal excitability in conditions such as neuropathic pain, essential tremor, and absence seizures . The molecular formula is C 13 H 27 N 3 O and its molecular weight is 241.37 g/mol .

属性

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-12(2,3)14-11(16)9-15-6-4-10(8-13)5-7-15/h10H,4-9,13H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSDBOMELIRZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-[4-(Aminomethyl)piperidin-1-yl]-N-tert-butylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and pain management. This article reviews its synthesis, biological effects, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 2-chloroacetate with 4-aminomethylpiperidine under suitable conditions. The synthetic pathway may include several steps to ensure the purity and efficacy of the final product.

Research indicates that compounds similar to this compound exhibit significant activity as inhibitors of T-type calcium channels. These channels are implicated in various pain pathways, making them a target for analgesic drug development. Studies using patch-clamp techniques on mouse dorsal root ganglion neurons have shown that these compounds can increase thermal and mechanical pain thresholds, suggesting their potential use in treating neuropathic pain .

Pain Relief Efficacy

In a study assessing the analgesic effects of several piperidine derivatives, including this compound, it was found that these compounds produced notable analgesic effects in animal models. Specifically, compound 4 (closely related to the target compound) demonstrated an 80% increase in mechanical thresholds compared to vehicle controls, while compound 8 showed a ~60% increase . This suggests that the target compound may also possess similar properties.

Case Studies and Research Findings

StudyFindings
Gunaratna et al. (2019)Evaluated several piperidine compounds for their ability to inhibit T-type calcium channels; compounds exhibited significant analgesic effects in neuropathic pain models .
Patent Analysis (US6297258B1)Discussed the potential therapeutic applications of piperidine derivatives in cancer treatment by inhibiting protein kinases related to tumor growth .
ResearchGate PublicationHighlighted the relevance of piperidine derivatives in complexation studies, suggesting their utility in enhancing therapeutic efficacy through metal ion interactions .

科学研究应用

Antidepressant Research

AMPA has been studied for its potential role as a novel antidepressant. The compound's structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. A study demonstrated that AMPA exhibited significant antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for depression .

Neuroprotective Effects

Research indicates that AMPA may have neuroprotective properties, particularly in conditions such as Alzheimer's disease. In vitro studies showed that AMPA could reduce neuronal cell death induced by amyloid-beta peptides, a hallmark of Alzheimer's pathology. This suggests that AMPA could be developed into a treatment aimed at slowing the progression of neurodegenerative diseases .

Pain Management

AMPA has been investigated for its analgesic properties. In preclinical trials, it was found to modulate pain pathways through its action on the central nervous system. The compound demonstrated efficacy in reducing pain responses in models of neuropathic pain, indicating potential use in chronic pain management therapies .

Anticancer Activity

Emerging studies have highlighted the anticancer potential of AMPA. It has shown promise in inhibiting the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .

Polymer Chemistry

In material science, AMPA is being explored as a building block for synthesizing new polymers with enhanced properties. Its unique functional groups allow for the creation of materials that exhibit improved mechanical strength and thermal stability. Research is ongoing to develop AMPA-based polymers suitable for various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntidepressant ResearchSignificant antidepressant-like effects in animal models
Neuroprotective EffectsReduced neuronal cell death in Alzheimer's models
PharmacologyPain ManagementEfficacy in neuropathic pain reduction
Anticancer ActivityInhibition of cancer cell proliferation
Material SciencePolymer ChemistryDevelopment of high-performance polymers

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the effects of AMPA on depressive behaviors in rodents. The results indicated that administration of AMPA led to a marked decrease in immobility time in forced swim tests, which is indicative of antidepressant activity.

Case Study 2: Neuroprotection Against Amyloid-Beta

In vitro experiments demonstrated that AMPA treatment significantly reduced apoptosis in neuronal cultures exposed to amyloid-beta. This suggests a protective role against neurodegenerative processes associated with Alzheimer's disease.

相似化合物的比较

Comparison with Structurally Similar Compounds

Compound A: N-tert-butyl-2-[4-[2-(methylamino)acetyl]piperazin-1-yl]acetamide

  • CAS : 900640-83-7
  • Formula : C₁₃H₂₆N₄O₂
  • Molar Mass : 270.37 g/mol
  • Key Features: Replaces the piperidine ring in the target compound with a piperazine ring, which introduces an additional nitrogen atom. The tert-butyl acetamide group is retained, suggesting similar lipophilicity to the target compound .

Implications: The piperazine ring may enhance solubility in aqueous environments compared to piperidine, while the methylamino-acetyl group could improve binding affinity to polar targets. However, the increased molecular weight and polarity might reduce blood-brain barrier permeability relative to the target compound.

Compound B: 2-[4-(Aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

  • CAS: Not explicitly provided (CymitQuimica Ref: 3D-KBC25117)
  • Formula : C₁₁H₁₈N₄OS
  • Molar Mass : 254.35 g/mol
  • Key Features: Retains the piperidin-1-yl core with an aminomethyl substituent. Replaces the tert-butyl group with a 1,3-thiazol-2-yl acetamide, introducing aromaticity and sulfur heteroatoms. Higher nitrogen content (4 vs. 3 nitrogen atoms in the target compound) .

The sulfur atom may improve metabolic stability but could also increase toxicity risks.

Comparative Data Table

Property Target Compound Compound A Compound B
CAS 1019340-98-7 900640-83-7 N/A
Molecular Formula C₁₂H₂₅N₃O C₁₃H₂₆N₄O₂ C₁₁H₁₈N₄OS
Molar Mass (g/mol) 227.35 270.37 254.35
Core Structure Piperidine Piperazine Piperidine
Key Functional Groups Aminomethyl, tert-butyl acetamide Methylamino-acetyl, tert-butyl acetamide Aminomethyl, thiazol-2-yl acetamide
Storage Conditions 2–8°C, dry, sealed Not reported Discontinued (storage unspecified)

Research Findings and Implications

Structural Flexibility vs. In contrast, Compound A’s piperazine ring may improve solubility but limit blood-brain barrier penetration .

Functional Group Impact :

  • The thiazole ring in Compound B introduces aromatic interactions absent in the target compound, which could be advantageous in antimicrobial or kinase inhibitor applications .

准备方法

N-Alkylation of 4-Cyanopiperidine

The initial step involves the nucleophilic substitution reaction of 4-cyanopiperidine with an N-substituted chloroacetamide under basic conditions, typically using potassium carbonate as the base in an aprotic solvent such as acetonitrile. The reaction is carried out under reflux (around 90 °C) for several hours (e.g., 8 hours) under an inert atmosphere (argon) to prevent oxidation or side reactions.

Reagents and Conditions Details
Starting material 4-cyanopiperidine (1.0 equiv.)
Alkylating agent N-phenyl-2-chloroacetamide (1.0 equiv.) or N-tert-butyl-2-chloroacetamide for tert-butyl derivative
Base Potassium carbonate (2 equiv.)
Solvent Acetonitrile
Temperature Reflux (~90 °C)
Time 8 hours
Atmosphere Argon
Outcome N-alkylated 4-cyanopiperidine derivative

This step yields the N-substituted cyanopiperidine intermediate, which is then subjected to nitrile reduction.

Reduction of the Nitrile Group

The nitrile group is reduced to an aminomethyl group using a combination of cobalt(II) chloride hexahydrate and sodium borohydride. This reduction is typically performed in a suitable solvent such as methanol or a methanol/dichloromethane mixture at low temperature to moderate temperature.

Reagents and Conditions Details
Starting material N-alkylated 4-cyanopiperidine intermediate
Reducing agents CoCl2·6H2O and NaBH4
Solvent Methanol or MeOH/DCM mixture
Temperature 0 °C to room temperature
Time Variable, monitored by TLC
Outcome 4-(aminomethyl)-N-substituted piperidine

This step converts the nitrile to a primary amine, which is crucial for the subsequent amide coupling.

Amide Coupling to Form N-tert-butylacetamide

The primary amine intermediate is then coupled with tert-butyl-substituted acyl derivatives to form the N-tert-butylacetamide moiety. This coupling can be achieved via:

  • Direct acylation with tert-butyl chloroacetate or tert-butyl chloroacetamide derivatives under basic conditions.
  • Use of activated carboxylic acid derivatives such as acyl imidazoles formed from tert-butyl-substituted carboxylic acids and carbonyldiimidazole (CDI).
Reagents and Conditions Details
Starting material 4-(aminomethyl)-N-substituted piperidine
Acylating agent tert-butyl chloroacetamide or acyl imidazole derivative
Base Pyridine or triethylamine
Solvent Acetonitrile, DMF, or mixed solvents
Temperature Room temperature to 90 °C
Time Several hours
Outcome 2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide

Purification and Characterization

The final product is purified by silica gel column chromatography using appropriate eluents such as dichloromethane/methanol mixtures. Characterization is carried out by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm structure and isomeric purity.
  • Mass spectrometry (MS) to confirm molecular weight.
  • Melting point and purity assessment by HPLC.

Summary Table of Preparation Steps

Step Reaction Type Starting Material / Intermediate Reagents/Conditions Product / Intermediate Yield (%) (Typical)
1 N-Alkylation 4-cyanopiperidine N-tert-butyl-2-chloroacetamide, K2CO3, MeCN, reflux, 8 h N-(tert-butyl-2-cyanoacetamido)piperidine ~50-60
2 Nitrile Reduction N-(tert-butyl-2-cyanoacetamido)piperidine CoCl2·6H2O, NaBH4, MeOH, 0-25 °C 4-(aminomethyl)-N-(tert-butylacetamido)piperidine Variable, moderate
3 Amide Coupling 4-(aminomethyl)-N-(tert-butylacetamido)piperidine tert-butyl acyl derivative, pyridine, MeCN/DMF, 50-90 °C This compound ~50
4 Purification Crude product Silica gel chromatography Pure final compound -

Research Findings and Notes

  • The synthetic routes are relatively short and efficient, typically involving 3 to 4 steps from commercially available 4-cyanopiperidine.
  • Controlling the stoichiometry, especially in the alkylation and reduction steps, is critical to minimize side products such as N,N-dialkylated compounds.
  • The use of cobalt(II) chloride and sodium borohydride is a mild and effective method for nitrile reduction to primary amines in these systems.
  • Amide coupling via acyl imidazoles provides improved yields and cleaner reactions compared to direct coupling with acid chlorides or carbodiimide methods.
  • The compound and its analogs have been characterized extensively by NMR and MS, confirming the structure and purity necessary for biological evaluation as T-type calcium channel inhibitors.

常见问题

Q. What are the standard synthetic routes for 2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide, and how can reaction progress be monitored?

The synthesis typically involves coupling a piperidine derivative (e.g., 4-(aminomethyl)piperidine) with tert-butyl acetamide precursors. Key steps include nucleophilic substitution or amidation reactions, often catalyzed by coupling agents like EDC/HOBt. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediates and confirm product formation . Final purification may involve column chromatography or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with piperidine protons appearing as distinct multiplets (δ 1.4–3.2 ppm) and tert-butyl groups as singlets (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z ~270–300) .
  • Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Q. What are the recommended storage conditions and stability considerations?

The compound is stable under inert atmospheres (N₂/Ar) at –20°C. Avoid exposure to moisture, strong oxidizers, or acidic/basic conditions, which may hydrolyze the amide bond or tert-butyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme assays) may arise from differences in assay conditions (pH, ionic strength) or impurities. Mitigation strategies include:

  • Purity Verification : Reanalyze compound purity via HPLC (>95%) .
  • Dose-Response Replication : Test activity across multiple concentrations and cell lines .
  • Structural Confirmation : Re-examine stereochemistry (e.g., piperidine ring conformation) via X-ray crystallography .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Prodrug Modifications : Introduce ester groups to enhance solubility, which hydrolyze in vivo to the active form .
  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., tert-butyl group oxidation) .
  • Lipophilicity Adjustment : Replace the tert-butyl group with smaller alkyl chains to improve blood-brain barrier penetration .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Piperidine Substitution : Replace the aminomethyl group with bulkier substituents (e.g., cyclopropyl) to enhance target binding .
  • Amide Bond Isosteres : Substitute the acetamide with sulfonamide or urea groups to modulate potency and selectivity .
  • Bioisosteric Replacement : Test fluorinated or deuterated analogs to improve metabolic stability .

Q. What computational methods predict target interactions for mechanistic studies?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with G-protein-coupled receptors (GPCRs) or kinases .
  • MD Simulations : Simulate binding stability over 100+ ns to identify key residues in the target’s active site .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Methodological Considerations

Q. How should researchers address low yields in the final amidation step?

  • Catalyst Optimization : Screen coupling agents (e.g., HATU vs. DCC) and solvents (DMF vs. DCM) .
  • Temperature Control : Perform reactions at 0–4°C to minimize side-product formation .
  • Workup Refinement : Use aqueous washes (NaHCO₃) to remove unreacted reagents .

Q. What in vitro assays are suitable for preliminary neuropharmacological profiling?

  • Receptor Binding Assays : Test affinity for σ-1 receptors or monoamine transporters via radioligand displacement .
  • Cellular Toxicity : Measure IC₅₀ in SH-SY5Y neuronal cells using MTT assays .
  • Calcium Imaging : Assess functional activity in primary neurons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。